molecular formula C18H10Cl4 B14579433 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-96-3

1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene

Cat. No.: B14579433
CAS No.: 61576-96-3
M. Wt: 368.1 g/mol
InChI Key: QPXXAZDTDXHCMK-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound characterized by the presence of three chlorine atoms attached to a benzene ring and an additional phenyl group substituted with a chlorine atom. This compound is a derivative of benzene and is known for its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,4-dichlorobenzene, which can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene or its derivatives is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and additives can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron or aluminum chloride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds .

Scientific Research Applications

1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with different chlorine atom positions.

    1,3,5-Trichlorobenzene: An isomer with a symmetrical arrangement of chlorine atoms.

    1,2,4-Trichlorobenzene: A simpler derivative without the additional phenyl group.

Uniqueness

1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of an additional phenyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

61576-96-3

Molecular Formula

C18H10Cl4

Molecular Weight

368.1 g/mol

IUPAC Name

1,2,4-trichloro-3-[4-(4-chlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)17-15(20)9-10-16(21)18(17)22/h1-10H

InChI Key

QPXXAZDTDXHCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3Cl)Cl)Cl

Origin of Product

United States

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